2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetraazabicyclo[331]nonane-3,7-dione, 9,9-dimethyl- is a complex organic compound with the molecular formula C5H8N4O2 This compound is characterized by its unique bicyclic structure, which includes multiple nitrogen atoms and a urea derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The reaction conditions are optimized to favor the formation of the desired tetra-N-methyl derivatives. The process involves careful control of temperature and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous monitoring of reaction conditions, and purification steps to isolate the desired product. Industrial production would also focus on optimizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nitro derivatives.
Reduction: Reduction reactions can modify the nitrogen atoms within the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced forms of the compound, and substituted derivatives with various functional groups attached to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound’s interactions with biological molecules are of interest in the study of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The pathways involved include binding to active sites and inducing conformational changes in the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,8-Tetranitro-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione: This compound is similar in structure but contains nitro groups, which significantly alter its chemical properties and reactivity.
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl- is unique due to its specific arrangement of nitrogen atoms and the presence of dimethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
38375-84-7 |
---|---|
Molekularformel |
C7H12N4O2 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
9,9-dimethyl-2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C7H12N4O2/c1-7(2)3-8-5(12)10-4(7)11-6(13)9-3/h3-4H,1-2H3,(H2,8,10,12)(H2,9,11,13) |
InChI-Schlüssel |
GGVYMQYTAMNBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2NC(=O)NC1NC(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.